![molecular formula C18H21N3O4 B2949498 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide CAS No. 2034313-48-7](/img/structure/B2949498.png)
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide
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Overview
Description
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications. This compound is a member of the pyridazine family and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes that are involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide has a number of biochemical and physiological effects. It has been shown to reduce the levels of certain inflammatory markers in the blood and inhibit the growth of cancer cells. It has also been shown to have anti-viral properties.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research on 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide. One direction is to further study its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another direction is to investigate its anti-viral properties and potential use in treating viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide can be achieved through a multi-step process. The first step involves the reaction of 2,4-dimethoxybenzylamine with acetic anhydride to form N-(2,4-dimethoxybenzyl)acetamide. This intermediate is then reacted with cyclopropyl isocyanate to form 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide.
Scientific Research Applications
The potential therapeutic applications of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide are vast and varied. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-14-6-5-13(16(9-14)25-2)10-19-17(22)11-21-18(23)8-7-15(20-21)12-3-4-12/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMDPMOEXNFPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3CC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide |
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